N-[3-(4-nitro-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide
Overview
Description
N-[3-(4-nitro-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide: is a complex organic compound that features a furan ring, a nitro group, and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitro-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-nitroaniline with phenylacetyl chloride to form 4-nitro-N-(2-phenylacetyl)aniline.
Linking the Intermediate: The intermediate is then reacted with 3-bromopropylamine to form N-[3-(4-nitro-N-(2-phenylacetyl)anilino)propyl]amine.
Cyclization: Finally, the compound undergoes cyclization with furan-2-carboxylic acid to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The phenylacetyl group can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: Formation of N-[3-(4-amino-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-nitro-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a pharmacophore. The presence of the nitro group and the furan ring suggests that it might interact with biological targets in unique ways, potentially leading to the development of new drugs.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it might have activity against certain types of cancer or bacterial infections, although this would require extensive research and validation.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-nitro-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be reduced to an amino group, which might then form hydrogen bonds or electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-nitroanilino)propyl]furan-2-carboxamide
- N-[3-(4-amino-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide
Uniqueness
N-[3-(4-nitro-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide is unique due to the presence of both the nitro group and the phenylacetyl group
Properties
IUPAC Name |
N-[3-(4-nitro-N-(2-phenylacetyl)anilino)propyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-21(16-17-6-2-1-3-7-17)24(18-9-11-19(12-10-18)25(28)29)14-5-13-23-22(27)20-8-4-15-30-20/h1-4,6-12,15H,5,13-14,16H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIHZGDEZOOEAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CCCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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